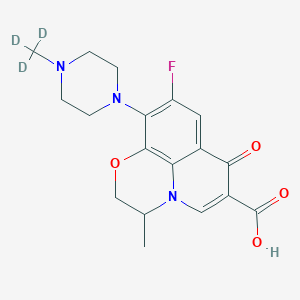
氧氟沙星-d3
描述
Ofloxacin D3 (N-methyl D3) is one of the isotopic labelled forms of Ofloxacin . It is used as an antibiotic . The molecular formula is C18H17D3FN3O4 and the molecular weight is 364.39 .
Synthesis Analysis
The synthesis of Ofloxacin involves the use of S-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-delta]-[1,4]-benzoxazinyl-6-carboxylate or 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-delta]-[1,4]-benzoxazinyl-6-carboxylate as a raw material. The process involves two steps of hydrolysis and N-methylpiperazine replacement .Molecular Structure Analysis
The molecular structure of Ofloxacin D3 (N-methyl D3) is represented by the formula C18H17D3FN3O4 .Chemical Reactions Analysis
Ofloxacin, like other 4-quinolones, affects bacterial DNA synthesis, rather than cell wall or protein synthesis .Physical And Chemical Properties Analysis
The molecular formula of Ofloxacin D3 (N-methyl D3) is C18H17D3FN3O4 and the molecular weight is 364.39 .科学研究应用
- 氧氟沙星是一种广泛使用的氟喹诺酮类抗生素,其氘代形式,氧氟沙星-d3,用作分析标准。 研究人员使用它来验证和校准分析方法,例如高效液相色谱 (HPLC) 和气相色谱 (GC),以量化药物制剂中的氧氟沙星 .
- 氧氟沙星及其同位素标记的对应物在环境样品中被研究,包括医院废水。 研究人员使用超高效液相色谱-电喷雾电离-串联质谱 (UPLC-ESI-MS/MS) 与多反应监测 (MRM) 检测来量化水中氧氟沙星的含量 .
药物研究与开发
环境监测和毒理学
纳米颗粒制剂和药物递送
作用机制
Target of Action
Ofloxacin-d3, also known as Ofloxacin D3 (N-methyl D3), primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, recombination, and transposition . They maintain the superhelical structure of DNA and prevent excessive supercoiling during replication or transcription .
Mode of Action
Ofloxacin-d3 is a bactericidal agent. It functions by inhibiting the supercoiling activity of bacterial DNA gyrase and topoisomerase IV . By binding to these enzymes, Ofloxacin-d3 blocks bacterial DNA replication, thereby inhibiting normal cell division .
Biochemical Pathways
The primary biochemical pathway affected by Ofloxacin-d3 is bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, Ofloxacin-d3 prevents the untwisting required to replicate one DNA double helix into two . This halts DNA replication, leading to the death of the bacterial cell .
Pharmacokinetics
Ofloxacin-d3 is characterized by almost complete bioavailability (95 to 100%) . After a 400mg oral dose, peak serum concentrations are in the range of 2 to 3 mg/L . The average half-life is between 5 to 8 hours .
Result of Action
The result of Ofloxacin-d3’s action is the inhibition of bacterial growth and replication, leading to the death of the bacterial cell . This makes Ofloxacin-d3 effective for the treatment of various bacterial infections, including those of the respiratory tract, kidney, skin, soft tissue, and urinary tract .
Action Environment
The action of Ofloxacin-d3 can be influenced by various environmental factors. For instance, the presence of certain ions in water can significantly promote or inhibit the degradation of Ofloxacin-d3 . Furthermore, the pH and temperature of the environment can also affect the degradation performance of Ofloxacin-d3 . These factors can influence the compound’s action, efficacy, and stability.
安全和危害
生化分析
Biochemical Properties
Ofloxacin-d3, like its parent compound Ofloxacin, interacts with bacterial DNA gyrase, an enzyme crucial for DNA replication . This interaction disrupts the supercoiling process, thereby inhibiting bacterial growth . The specific nature of this interaction, however, may be influenced by the presence of deuterium atoms in Ofloxacin-d3, potentially leading to unique biochemical properties.
Cellular Effects
Ofloxacin-d3’s primary cellular effect is the inhibition of bacterial DNA replication, leading to bacterial cell death . It influences cell function by targeting the DNA gyrase enzyme, disrupting DNA supercoiling and thus, the replication process . The impact on cell signaling pathways, gene expression, and cellular metabolism is largely related to these primary effects.
Molecular Mechanism
The molecular mechanism of Ofloxacin-d3 involves binding to bacterial DNA gyrase, preventing the enzyme from introducing negative supercoils to the DNA structure . This inhibits DNA replication and transcription, leading to bacterial cell death .
Dosage Effects in Animal Models
While specific studies on Ofloxacin-d3 in animal models are limited, research on Ofloxacin has shown its effectiveness in treating bacterial infections at various dosages . High doses could potentially lead to adverse effects, although this would need to be confirmed in studies specifically using Ofloxacin-d3.
Metabolic Pathways
Ofloxacin-d3 is expected to follow similar metabolic pathways as Ofloxacin, which is primarily metabolized in the liver . It’s largely eliminated via renal excretion, with 65% to 80% of an administered dose excreted unchanged in the urine within 48 hours .
Transport and Distribution
Ofloxacin is known to be distributed widely in the body, including tissues and fluids .
属性
IUPAC Name |
7-fluoro-2-methyl-10-oxo-6-[4-(trideuteriomethyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDSWSVVBLHKDQ-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746759 | |
| Record name | 9-Fluoro-3-methyl-10-[4-(~2~H_3_)methylpiperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1173147-91-5 | |
| Record name | 9-Fluoro-2,3-dihydro-3-methyl-10-[4-(methyl-d3)-1-piperazinyl]-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1173147-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Fluoro-3-methyl-10-[4-(~2~H_3_)methylpiperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




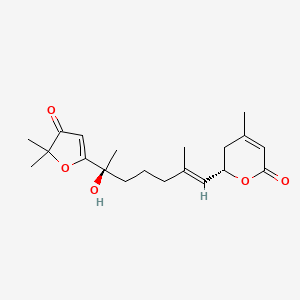
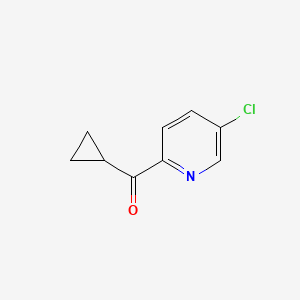

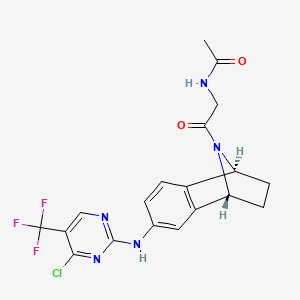
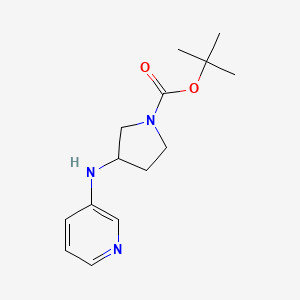


![9-Hydroxy-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-6-one](/img/structure/B1513412.png)



![N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline;N-[benzotriazol-2-yl(phenyl)methyl]aniline](/img/structure/B1513430.png)
